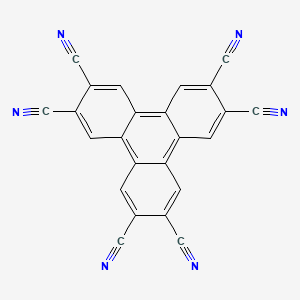
3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride
Übersicht
Beschreibung
“3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride” is a chemical compound with the CAS Number: 2309475-00-9 . It has a molecular weight of 184.57 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H6F2N2O.ClH/c6-4(7)3-10-5-1-2-8-9-5;/h1-2,4H,3H2,(H,8,9);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Water Treatment and Environmental Remediation
Amine-functionalized sorbents have been identified as promising materials for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water sources. The ability of these compounds to interact via electrostatic interactions, hydrophobic interactions, and through the specific sorbent morphology suggests that derivatives of pyrazole amine compounds, like 3-(2,2-Difluoroethoxy)-1-methyl-1H-pyrazol-4-amine hydrochloride, could potentially be engineered to enhance PFAS removal efficiency in water treatment processes (Ateia et al., 2019).
Synthesis of Heterocyclic Compounds
Compounds containing the pyrazole moiety have been extensively studied for their versatility in the synthesis of heterocyclic compounds. The reactivity of pyrazole derivatives makes them valuable precursors for constructing a wide array of heterocyclic structures, potentially including novel pharmaceuticals and dyes. Such research underlines the importance of pyrazole derivatives in synthetic chemistry, suggesting that this compound could serve as a key intermediate in the development of new heterocyclic compounds with broad applications (Gomaa & Ali, 2020).
Antioxidant and Anticancer Activities
The study of antioxidants and their role in preventing cellular damage has highlighted the potential for pyrazole derivatives to function as radical scavengers. This suggests that compounds like this compound might be explored for their antioxidant properties, which could be beneficial in developing treatments for diseases caused by oxidative stress, including cancer (Munteanu & Apetrei, 2021).
Pharmaceutical Research
The structural uniqueness of pyrazole derivatives, including their potential for modification and functionalization, has been a subject of interest in pharmaceutical research. Their applications span across various therapeutic areas, such as anti-inflammatory, antimicrobial, and antitumor activities. This diverse range of biological activities highlights the potential of this compound as a precursor in the design and development of new drugs with improved efficacy and specificity (Kaur, Kumar, & Gupta, 2015).
Wirkmechanismus
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(2,2-difluoroethoxy)-1-methylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3O.ClH/c1-11-2-4(9)6(10-11)12-3-5(7)8;/h2,5H,3,9H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKVWDZVPNRAFMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OCC(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClF2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1431963-11-9 | |
| Record name | 1H-Pyrazol-4-amine, 3-(2,2-difluoroethoxy)-1-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1431963-11-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3047592.png)







![Methyl 3-aminoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B3047606.png)




